Cas no 535-94-4 (Cellobiitol)

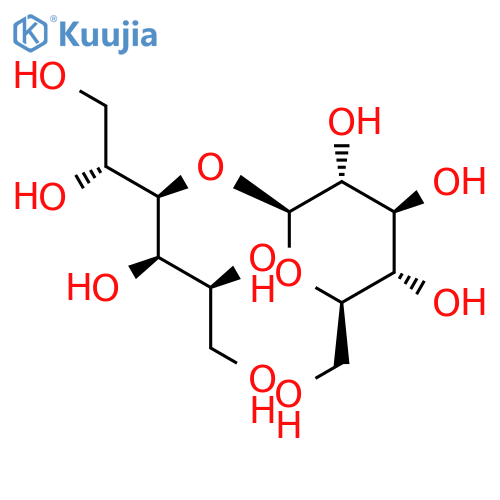

Cellobiitol structure

商品名:Cellobiitol

CAS番号:535-94-4

MF:C12H24O11

メガワット:344.312365531921

CID:372494

Cellobiitol 化学的及び物理的性質

名前と識別子

-

- D-Glucitol, 4-O-b-D-glucopyranosyl-

- 4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL

- CELLOBIITOL

- Cellobiotol

- D-Glucitol, 4-O-beta-D-glucopyranosyl-

- Cellobiitol

-

Cellobiitol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BICL2144-250mg |

D-Cellobiitol |

535-94-4 | 250mg |

£347.00 | 2025-02-21 | ||

| TRC | C255038-50mg |

Cellobiitol |

535-94-4 | 50mg |

$ 115.00 | 2022-04-01 | ||

| Biosynth | OC05007-500 mg |

Cellobiitol |

535-94-4 | 500MG |

$476.44 | 2023-01-03 | ||

| A2B Chem LLC | AG27396-50mg |

4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |

535-94-4 | 50mg |

$156.00 | 2024-04-19 | ||

| A2B Chem LLC | AG27396-100mg |

4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |

535-94-4 | Min. 98% [1H-NMR] | 100mg |

$206.00 | 2024-04-19 | |

| A2B Chem LLC | AG27396-1g |

4-O-BETA-D-GLUCOPYRANOSYL-D-GLUCITOL |

535-94-4 | Min. 98% [1H-NMR] | 1g |

$659.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582062-1g |

(2S,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol |

535-94-4 | 98% | 1g |

¥9490.00 | 2024-05-10 | |

| Biosynth | OC05007-250 mg |

Cellobiitol |

535-94-4 | 250MG |

$317.63 | 2023-01-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582062-500mg |

(2S,3R,4R,5R)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexane-1,2,3,5,6-pentaol |

535-94-4 | 98% | 500mg |

¥5258.00 | 2024-05-10 | |

| TRC | C255038-5mg |

Cellobiitol |

535-94-4 | 5mg |

$ 50.00 | 2022-04-01 |

Cellobiitol 関連文献

-

1. 1119. The identification of carbohydrates giving derivatives of malonaldehyde on oxidation with sodium periodateF. E. Hardy,J. G. Buchanan J. Chem. Soc. 1963 5881

-

Yulai Zhang,Hongxing Zhang,Qingchuan Zheng Phys. Chem. Chem. Phys. 2017 19 31731

-

3. 284. The structure of alginic acid. Part IV. Partial hydrolysis of the reduced polysaccharideE. L. Hirst,Elizabeth Percival,J. K. Wold J. Chem. Soc. 1964 1493

-

4. 757. Photo-degradation of carbohydrates. Part I. Products from the direct photolysis of aqueous solutions of D-sorbitolG. O. Phillips,W. J. Criddle J. Chem. Soc. 1963 3984

-

G. O. Aspinall,J. M. McNab J. Chem. Soc. C 1969 845

535-94-4 (Cellobiitol) 関連製品

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)

- 97-30-3(Methyl a-D-Glucopyranoside)

- 57-50-1(Sucrose, Ultra Pure)

- 58-86-6(D(+)-Xylose)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)

- 87-72-9(L-Arabinose)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量